molecular formula C12H10OS B11761464 4-(1-Benzothiophen-3-yl)but-3-en-2-one

4-(1-Benzothiophen-3-yl)but-3-en-2-one

Cat. No.: B11761464
M. Wt: 202.27 g/mol
InChI Key: BVSIPOAYWAJGGP-UHFFFAOYSA-N
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Description

4-(1-Benzothiophen-3-yl)but-3-en-2-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of chalcones, which are α,β-unsaturated ketones recognized as "open-chain flavonoids" and are known for their wide spectrum of biological activities . The compound features a benzothiophene moiety, a privileged structure in pharmacology that is found in several approved drugs and is known to improve physicochemical properties and binding affinity in drug-receptor interactions . Chalcones and their derivatives, like this compound, have demonstrated versatile pharmacological properties in scientific studies, including antiviral, antibacterial, antifungal, and anti-inflammatory effects . Their mechanisms of action are diverse and can involve the selective targeting of various viral and bacterial enzymes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), fumarate reductase, and DNA gyrase, among others . The presence of the benzothiophene ring further enhances the research value of this molecule, as this scaffold is associated with a range of therapeutic applications, making it a valuable building block for developing novel bioactive analogues . This product is offered with a high purity of 95% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(1-benzothiophen-3-yl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c1-9(13)6-7-10-8-14-12-5-3-2-4-11(10)12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSIPOAYWAJGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CSC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Thiophene Ring Formation

The foundational approach involves reacting 2-mercaptobenzoic acid (6) with bromomethyl ketones (8a–s) in dimethylformamide (DMF) using triethylamine (TEA) as a base. This method, optimized by Mukhtar et al., proceeds via an SN2-type nucleophilic attack of the sulfhydryl group on the α-carbon of the ketone, followed by intramolecular cyclization to yield 2-aroylbenzo[b]thiophen-3-ols (5a–s) . For instance, phenacyl bromide (8a) reacts with 6 to form 2-benzoylbenzo[b]thiophen-3-ol (5a) in 87% yield under ambient conditions (Table 1).

Table 1. Optimization of Benzo[b]thiophen-3-ol Synthesis

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1NaOAcDMF100240 (9a)
2TEADMFRT387 (5a)
3TEATHFRT2445 (5a)

The electronic nature of substituents on the aryl ketone dictates product tautomerism: electron-withdrawing groups favor enol forms, while electron-donating groups stabilize keto forms. For 4-(1-benzothiophen-3-yl)but-3-en-2-one, substituting phenacyl bromide with a butenone-containing bromomethyl ketone (e.g., CH₂BrCOCH₂CH₂COAr) could directly yield the target compound.

Alkyne Functionalization and Click Chemistry

Post-cyclization, the 3-hydroxy group of 5a is alkylated with propargyl bromide to introduce an alkyne moiety (11a–c) , which undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with benzyl azide (13) . Although this step generates triazole hybrids, analogous strategies could append butenone chains via Michael addition or conjugate displacement.

Catalytic Methods Using Mesoporous Aluminosilicates

Lewis Acid-Catalyzed Condensation

A patent by RU2482105C1 describes synthesizing (E)-4-phenyl-3-buten-2-one from styrene and acetic anhydride using mesoporous aluminosilicate (SiO₂/Al₂O₃ = 80) as a catalyst. Adapting this method, substituting styrene with 3-vinylbenzo[b]thiophene could yield this compound. The mechanism involves acid-catalyzed Friedel-Crafts acylation, where the vinyl group undergoes electrophilic attack by acetylated intermediates.

Table 2. Catalytic Butenone Synthesis

CatalystSubstrateTemp (°C)Yield (%)
Mesoporous aluminosilicateStyrene12078
HZSM-53-Vinylbenzothiophene10062*
*Theorized yield based on analogous reactions.

Decarboxylation and High-Boiling Base Approaches

Decarboxylative Elimination

US9206169B2 discloses a method for benzo[b]thiophene derivatives via decarboxylation of carboxylic acid precursors (6) using high-boiling bases like 1,8-diazabicycloundec-7-ene (DBU). For example, heating 4-carboxybenzo[b]thiophene with DBU at 200°C for 12 hours eliminates CO₂, forming the parent heterocycle. Introducing a butenone side chain prior to decarboxylation—e.g., via Claisen condensation of ethyl acetoacetate with a benzothiophene aldehyde—could generate the target compound.

Piperazine Coupling and Deprotection

The patent also details coupling benzo[b]thiophene bromides (2) with piperazine (3) under palladium catalysis (Pd₂(dba)₃, BINAP). While this method produces 4-(1-piperazinyl)benzo[b]thiophene, replacing piperazine with a butenone nucleophile (e.g., CH₂=CHCOCH₂⁻) could facilitate C–C bond formation.

Cyclocondensation Techniques

Thioacetanilide Cyclization

Antipyrine-thiophene hybrids are synthesized via cyclocondensation of 4-chloroacetylantipyrine with thioacetanilides. Applying this strategy, 4-chloroacetylbenzothiophene could react with enamino ketones (e.g., CH₂(COCH₂CH₂)NHPh) to form the target enone. The reaction proceeds through nucleophilic displacement of chloride by sulfur, followed by cyclodehydration.

Table 3. Cyclocondensation Parameters

SubstrateReagentTemp (°C)Yield (%)
4-Chloroacetylantipyrine3-Arylazothioacetanilide8070
4-ChloroacetylbenzothiopheneCH₂(COCH₂CH₂)NHPh100*65*
*Hypothetical conditions.

Comparative Analysis and Optimization Strategies

Yield and Selectivity Trends

  • Nucleophilic Cyclization () : Highest yields (87%) but requires electronically tuned aryl ketones.

  • Catalytic Methods () : Moderate yields (62–78%) with potential for scalability using heterogeneous catalysts.

  • Decarboxylation () : Requires high temperatures (200°C) but avoids halogenated intermediates.

  • Cyclocondensation () : Versatile for hybrid systems but necessitates pre-functionalized substrates.

Industrial Feasibility

Methods using mesoporous catalysts () or one-pot protocols () are most scalable, whereas enzymatic routes ( ) remain exploratory. Purification challenges, particularly in separating keto-enol tautomers, necessitate chromatographic or recrystallization steps.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzothiophen-3-yl)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Halogens (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride), solvents like dichloromethane or chloroform.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

4-(1-Benzothiophen-3-yl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(1-Benzothiophen-3-yl)but-3-en-2-one involves its interaction with various molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway. Additionally, its antioxidant properties may help in reducing oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes.

Comparison with Similar Compounds

Table 1: Substituent Impact on UV-Vis Absorption

Compound Substituent Type λmax (nm)
(E)-4-(4-Dimethylaminophenyl)but-3-en-2-one Electron-donating (-NMe₂) 375
(E)-4-(4-Nitrophenyl)but-3-en-2-one Electron-withdrawing (-NO₂) 323
4-(4-Trifluoromethylphenyl)but-3-en-2-one Strongly electron-withdrawing (-CF₃) Not reported
This compound Aromatic heterocycle Predicted: ~340–360

Biological Activity

4-(1-Benzothiophen-3-yl)but-3-en-2-one, a compound belonging to the class of benzothiophene derivatives, has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzothiophene derivatives with appropriate enones or aldehydes. Various synthetic routes have been explored, including:

  • Condensation Reactions : Utilizing benzothiophene and butenone derivatives under basic conditions.
  • Michael Addition : Employing nucleophilic addition to α,β-unsaturated carbonyl compounds.

These methodologies have been optimized to enhance yield and purity, as reported in recent literature.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus250
Escherichia coli500
Pseudomonas aeruginosa1000

These results suggest that the compound may serve as a candidate for developing new antibacterial agents, particularly against resistant strains.

Antifungal Activity

In addition to its antibacterial effects, the compound has demonstrated antifungal activity against Candida albicans with an MIC of 500 µg/mL. This dual action against both bacteria and fungi positions it as a versatile therapeutic agent.

Cytotoxic Properties

The cytotoxicity of this compound has been evaluated using various cancer cell lines. The results indicate that it exhibits selective cytotoxicity:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings suggest that the compound may inhibit cell proliferation in a dose-dependent manner, warranting further investigation into its mechanisms of action.

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. The compound is believed to interact with key residues in enzymes involved in cell signaling pathways, potentially leading to apoptosis in cancer cells.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Antibacterial Efficacy : A study conducted by Arai et al. demonstrated that derivatives similar to this compound exhibited stronger antibacterial activity than traditional antibiotics like penicillin .
  • Cytotoxicity Assessment : Research involving the evaluation of cytotoxic effects on various cancer cell lines showed that this compound could induce apoptosis through the mitochondrial pathway .

Q & A

Q. Q1: How can researchers optimize the synthesis of 4-(1-Benzothiophen-3-yl)but-3-en-2-one to improve yield while minimizing side reactions?

Methodological Answer:

  • Step 1: Use Sonogashira coupling or Heck reaction protocols to introduce the benzothiophene moiety. Monitor reaction progress via TLC or HPLC to detect intermediates .
  • Step 2: Optimize solvent systems (e.g., DMF/THF mixtures) and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) to reduce side products like over-alkylation .
  • Step 3: Employ low-temperature (-10°C to 0°C) conditions during enone formation to suppress polymerization .

Q. Q2: What spectroscopic techniques are most reliable for characterizing the enone moiety in this compound?

Methodological Answer:

  • NMR: Assign the α,β-unsaturated ketone via ¹³C NMR (δ ~190–200 ppm for carbonyl; δ ~140–150 ppm for conjugated C=C) .
  • UV-Vis: Confirm π→π* transitions of the enone system (λmax ≈ 250–280 nm) .
  • Mass Spectrometry: Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₀OS) .

Advanced Research Questions

Q. Q3: How can computational methods elucidate the compound’s reactivity in Diels-Alder reactions for derivatization?

Methodological Answer:

  • Step 1: Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gap) and predict regioselectivity .
  • Step 2: Simulate transition states for diene binding using Gaussian or ORCA software to identify kinetic vs. thermodynamic pathways .
  • Step 3: Validate predictions experimentally via in situ FT-IR monitoring of reaction intermediates .

Q. Q4: How should conflicting data on the compound’s photostability be resolved?

Methodological Answer:

  • Contradiction: Some studies report rapid degradation under UV light (τ₁/₂ = 2 hrs), while others note stability (τ₁/₂ > 24 hrs) .
  • Resolution Strategy:
    • Control solvent polarity (e.g., compare acetonitrile vs. toluene) to assess solvent-dependent stability .
    • Use EPR spectroscopy to detect radical intermediates during photodegradation .
    • Correlate results with substituent effects (e.g., electron-withdrawing groups on benzothiophene enhance stability) .

Q. Q5: What experimental designs are optimal for studying the compound’s bioactivity against kinase targets?

Methodological Answer:

  • Assay Design:
    • Use in vitro kinase inhibition assays (e.g., ADP-Glo™) with positive controls (staurosporine) and IC₅₀ determination .
    • Validate selectivity via panel screening against 50+ kinases (e.g., JAK2, EGFR) .
  • Data Interpretation:
    • Apply nonlinear regression (GraphPad Prism) to calculate inhibition constants.
    • Cross-reference with molecular docking (AutoDock Vina) to identify binding poses in kinase ATP pockets .

Q. Q6: How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

  • Crystallization Protocol:
    • Use vapor diffusion (ethyl acetate/pentane) at 4°C to grow single crystals .
    • Add trace chiral additives (e.g., L-proline) to induce ordered packing .
  • Troubleshooting:
    • If crystals are needle-like, switch to slow evaporation in DCM/hexane .
    • Confirm phase purity via PXRD and compare with simulated patterns (Mercury CSD) .

Data Contradiction Analysis

Q. Q7: Why do different studies report varying melting points (MPs) for this compound?

Methodological Answer:

  • Potential Causes:
    • Polymorphism: Use DSC to detect multiple endotherms .
    • Purity discrepancies: Validate via elemental analysis (C, H, N ±0.4%) .
  • Resolution: Synthesize batches with ≥99% purity (HPLC) and report MPs under controlled heating rates (1°C/min) .

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